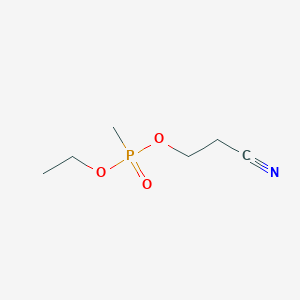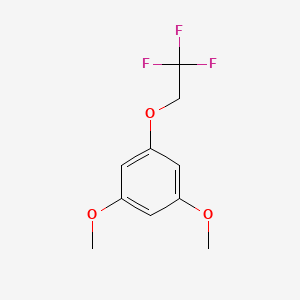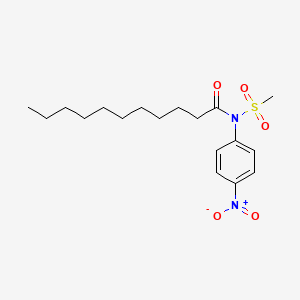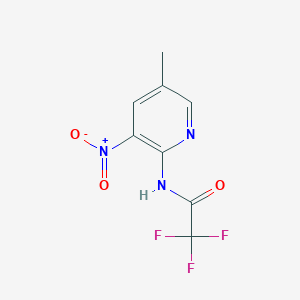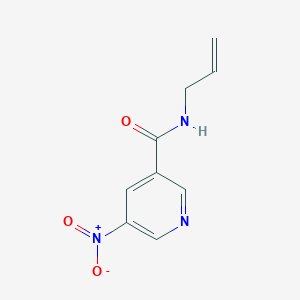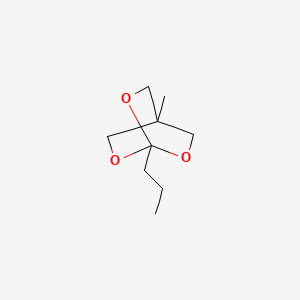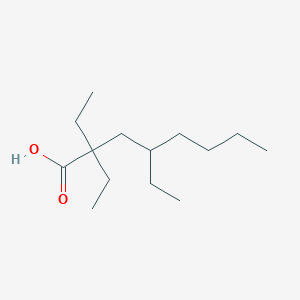
2,2,4-Triethyloctanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4-Triethyloctanoic acid is an organic compound belonging to the class of carboxylic acids It is characterized by its branched structure, which includes three ethyl groups attached to the second and fourth carbon atoms of an octanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Triethyloctanoic acid can be achieved through several methods. One common approach involves the alkylation of octanoic acid with ethyl groups. This process typically requires the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the octanoic acid, followed by the addition of ethyl halides under controlled conditions to introduce the ethyl groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Catalytic processes using metal catalysts such as palladium or nickel can facilitate the alkylation reactions. Additionally, continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2,2,4-Triethyloctanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction of the carboxylic acid group can yield primary alcohols.
Substitution: The hydrogen atoms on the ethyl groups can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of light or a catalyst.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Primary alcohols.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
2,2,4-Triethyloctanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives may be studied for their potential biological activities, including antimicrobial or anti-inflammatory properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals, lubricants, and plasticizers.
作用機序
The mechanism of action of 2,2,4-Triethyloctanoic acid depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, altering their function. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity. Additionally, the branched structure of the compound may affect its solubility and distribution within biological systems.
類似化合物との比較
Similar Compounds
2,2,4-Trimethylpentanoic acid: Similar in structure but with methyl groups instead of ethyl groups.
2,2-Diethylhexanoic acid: Contains two ethyl groups on a hexanoic acid chain.
2-Ethylhexanoic acid: Contains a single ethyl group on a hexanoic acid chain.
Uniqueness
2,2,4-Triethyloctanoic acid is unique due to its specific branching pattern and the presence of three ethyl groups
特性
CAS番号 |
60631-28-9 |
|---|---|
分子式 |
C14H28O2 |
分子量 |
228.37 g/mol |
IUPAC名 |
2,2,4-triethyloctanoic acid |
InChI |
InChI=1S/C14H28O2/c1-5-9-10-12(6-2)11-14(7-3,8-4)13(15)16/h12H,5-11H2,1-4H3,(H,15,16) |
InChIキー |
JNBPEAREKTZQPY-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CC(CC)(CC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile](/img/structure/B14606954.png)
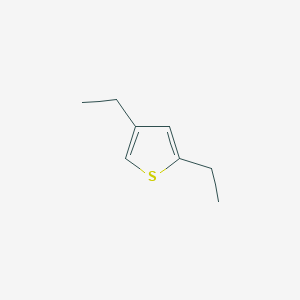
![1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14606968.png)
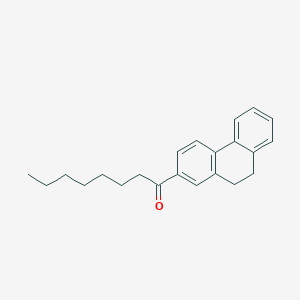
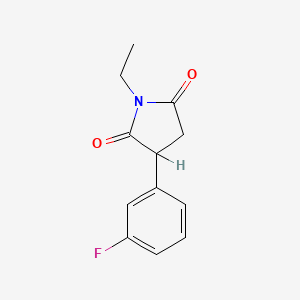
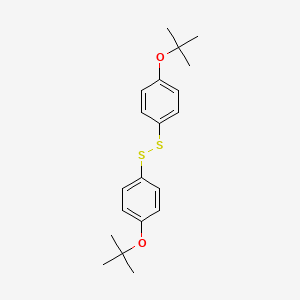
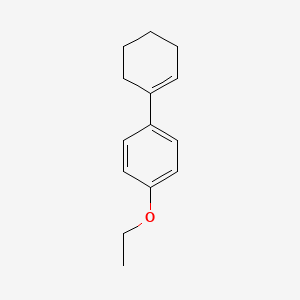
![3,3'-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole)](/img/structure/B14607003.png)
